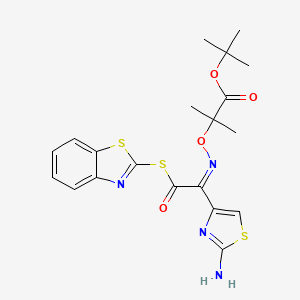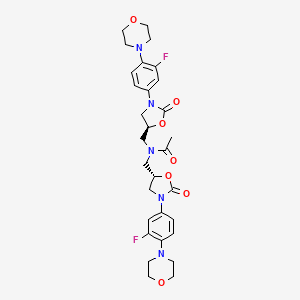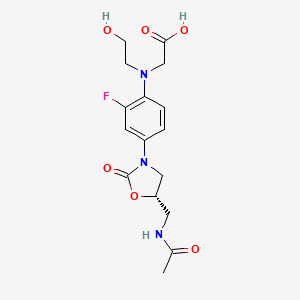![molecular formula C34H36Cl2N8O4 B601397 4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propan-2-yl-1,2,4-triazol-3-one CAS No. 89848-49-7](/img/structure/B601397.png)
4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propan-2-yl-1,2,4-triazol-3-one
Vue d'ensemble
Description
Itraconazole Impurity D is a compound related to Itraconazole, a broad-spectrum antifungal agent . It is used in the management and treatment of fungal infections . The chemical name of Itraconazole Impurity D is Cis-4- [4- [4- [4- [ [2- (2,4-Dichlorophenyl)-2- (1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2- (1-methylethyl)-3H-1,2,4-triazol-3-one .
Molecular Structure Analysis
The molecular structure of Itraconazole and its impurities can be analyzed using various spectroscopic techniques. Structural elucidation was performed using 1D & 2D NMR spectroscopic studies and mass analysis .Chemical Reactions Analysis
The chemical reactions involving Itraconazole and its impurities can be analyzed using various chromatographic techniques . A simple, rapid ultra-performance liquid chromatography (UPLC) method was developed for the analysis of Itraconazole and its associated production impurities .Physical And Chemical Properties Analysis
The physical and chemical properties of Itraconazole and its impurities can be analyzed using various techniques . The physical parameters and dissolution profile of various Itraconazole capsule formulations have been studied .Applications De Recherche Scientifique
Spectral Characterization and Analytical Methodology
Itraconazole impurities have been characterized using high-performance liquid chromatography and nuclear magnetic resonance spectroscopy. Such impurities are identified and isolated for detailed analysis, which is crucial in understanding the composition and quality of pharmaceutical products (Munigela et al., 2008). Additionally, chemometrically assisted optimization of RP-HPLC methods facilitates the quantitative analysis of itraconazole and its impurities in pharmaceutical forms (Kasagić et al., 2013).
Trace Analysis in Pharmaceuticals
Gas chromatography-mass spectrometry with selected ion monitoring is developed for detecting trace levels of specific impurities like methane sulfonyl chloride in itraconazole API (Babu et al., 2016). This precision in trace analysis is vital for ensuring the safety and effectiveness of pharmaceutical products.
Drug Delivery and Solubility Enhancement
Studies on itraconazole have focused on improving its solubility and bioavailability. Techniques like gas antisolvent techniques and the formation of nanoparticles have shown promising results in enhancing the dissolution rate of itraconazole (Barrett et al., 2008). Furthermore, the development of self-emulsifying drug delivery systems using PEGylated bile acids significantly improves the bioavailability of itraconazole in rats (Le Dévédec et al., 2013).
Molecular Dynamics and Pharmacokinetics
Itraconazole's molecular dynamics in thin supported layers, and its interaction with lipid membranes, have been studied using spectroscopy and molecular simulations. These studies are crucial for understanding the drug's mechanism of action at the molecular level (Mapesa et al., 2014). Additionally, the pharmacokinetics of itraconazole, especially its interactions in drug-drug interaction studies, have been extensively researched (Chen et al., 2019).
Clinical Trials and Drug Efficacy
Itraconazole has been explored in clinical trials for treating basal cell carcinoma, demonstrating its potential beyond antifungal applications. Such trials assess the drug's efficacy and safety profile in new therapeutic areas (Kim et al., 2014).
Mécanisme D'action
Target of Action
The primary target of Isopropyl Itraconazole is 14α-demethylase , a fungal cytochrome P450 enzyme . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
Isopropyl Itraconazole interacts with its target, 14α-demethylase, by forming a complex with the enzyme’s active site . This interaction inhibits the enzyme’s activity, preventing the conversion of lanosterol to ergosterol . The resulting disruption in ergosterol synthesis leads to alterations in the fungal cell membrane, which can inhibit fungal growth .
Biochemical Pathways
The inhibition of 14α-demethylase affects the ergosterol biosynthesis pathway . Ergosterol is a key component of fungal cell membranes, and its depletion can lead to increased membrane permeability and disruption of essential membrane-bound processes . This ultimately results in the inhibition of fungal growth .
Pharmacokinetics
The pharmacokinetics of Isopropyl Itraconazole are influenced by its absorption, distribution, metabolism, and excretion (ADME) properties . It has been reported that itraconazole has an elimination half-life of approximately 20 hours . .
Result of Action
The molecular and cellular effects of Isopropyl Itraconazole’s action primarily involve the disruption of fungal cell membrane integrity and function . By inhibiting ergosterol synthesis, Isopropyl Itraconazole can cause increased membrane permeability and disrupt essential membrane-bound processes, leading to the inhibition of fungal growth .
Safety and Hazards
Orientations Futures
The future directions in the study of Itraconazole and its impurities could involve the development of more efficient synthesis methods, the discovery of new applications, and the improvement of existing formulations . For instance, a novel strategy for tablet formulations using five inorganic salts was investigated to improve Itraconazole’s poor solubility .
Analyse Biochimique
Biochemical Properties
Isopropyl Itraconazole interacts with various enzymes and proteins in biochemical reactions. It is a potent inhibitor of ergosterol synthesis, a vital component of fungal cell membranes . The inhibition of ergosterol synthesis leads to an increase in cell wall permeability and cellular content leakage .
Cellular Effects
Isopropyl Itraconazole has been shown to have significant effects on various types of cells and cellular processes. It inhibits cell growth and promotes cell death of fungi . In addition, it has been found to induce proteasome activities and degrade the accumulation of bonafide-misfolded proteins, including heat-denatured luciferase .
Molecular Mechanism
The molecular mechanism of Isopropyl Itraconazole involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It mediates its antifungal activity by inhibiting 14α-demethylase, a fungal cytochrome P450 enzyme that converts lanosterol to ergosterol .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isopropyl Itraconazole change over time. It has been observed that the probability of toxicity increases with increasing concentrations of Isopropyl Itraconazole .
Dosage Effects in Animal Models
In animal models, the effects of Isopropyl Itraconazole vary with different dosages. For dermatophytosis in dogs, the dosage is 5 mg/kg, administered orally every 24 hours until mycological cure .
Metabolic Pathways
Isopropyl Itraconazole is involved in metabolic pathways that interact with enzymes or cofactors. It is metabolized to hydroxy-itraconazole (OH-ITZ), keto-itraconazole (keto-ITZ), and N-desalkyl itraconazole (ND-ITZ) by cytochrome P450 3A4 .
Transport and Distribution
It is known that itraconazole, the parent compound of Isopropyl Itraconazole, is well distributed in various tissues due to its lipophilic nature .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Itraconazole Impurity D involves the conversion of Itraconazole to the intermediate compound, followed by further reactions to obtain the final product.", "Starting Materials": [ "Itraconazole", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve Itraconazole in methanol and add sodium hydroxide solution to the mixture.", "Step 2: Heat the mixture at reflux temperature for several hours to obtain the intermediate compound.", "Step 3: Cool the mixture and adjust the pH to acidic using hydrochloric acid.", "Step 4: Extract the mixture with ethyl acetate and separate the organic layer.", "Step 5: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 6: Evaporate the solvent to obtain the final product, Itraconazole Impurity D." ] } | |
Numéro CAS |
89848-49-7 |
Formule moléculaire |
C34H36Cl2N8O4 |
Poids moléculaire |
691.6 g/mol |
Nom IUPAC |
4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propan-2-yl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C34H36Cl2N8O4/c1-24(2)44-33(45)43(23-39-44)28-6-4-26(5-7-28)40-13-15-41(16-14-40)27-8-10-29(11-9-27)46-18-30-19-47-34(48-30,20-42-22-37-21-38-42)31-12-3-25(35)17-32(31)36/h3-12,17,21-24,30H,13-16,18-20H2,1-2H3/t30-,34-/m0/s1 |
Clé InChI |
YPJNBOZLRNFTJN-NHZFLZHXSA-N |
SMILES isomérique |
CC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
SMILES |
CC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
SMILES canonique |
CC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
cis-4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylethyl)-3H-1,2,4-triazol-3-one; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-methoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B601318.png)
![Diphenylmethyl (6R)-3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601321.png)





![(5S)-5-[(tert-butylamino)methyl]-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one](/img/structure/B601336.png)
![N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B601337.png)